molecular formula C9H12N4 B12813886 N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine CAS No. 596130-85-7

N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine

Cat. No.: B12813886
CAS No.: 596130-85-7
M. Wt: 176.22 g/mol
InChI Key: JFEDNAUNOFXYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,1-Dimethyl-1H-benzo[d]imidazole-2,5-diamine (CAS 462649-02-1) is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery . The benzimidazole scaffold is a privileged structure in pharmaceutical research due to its resemblance to naturally occurring nucleotides, which allows it to interact with a variety of biological targets . This particular compound serves as a versatile building block for the synthesis of more complex molecules and for the exploration of new therapeutic agents. Benzimidazole-based compounds are extensively investigated for their diverse pharmacological activities. Research into analogous structures has demonstrated potent anticancer properties , with some derivatives functioning as DNA minor groove-binding ligands and inhibitors of human topoisomerase I (Hu Topo I), a well-validated target for cancer therapy . These compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells, making them promising candidates for oncology research . Furthermore, the benzimidazole core is a key motif in the development of novel antimicrobials . With the rising threat of multidrug-resistant bacteria and fungi, new benzimidazole derivatives are being synthesized and evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains . These compounds are also subject to in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, which predicts good bioavailability and drug-likeness, adhering to Lipinski's rule of five and suggesting potential for further development as therapeutic agents . This product is provided for research purposes only. For Research Use Only. Not for Human Use.

Properties

CAS No.

596130-85-7

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-N,1-dimethylbenzimidazole-2,5-diamine

InChI

InChI=1S/C9H12N4/c1-11-9-12-7-5-6(10)3-4-8(7)13(9)2/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

JFEDNAUNOFXYHH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(N1C)C=CC(=C2)N

Origin of Product

United States

Preparation Methods

Cyclocondensation to Form Benzimidazole Core

The initial step involves the cyclocondensation of o-phenylenediamine derivatives with aldehydes or ketones under acidic or neutral conditions. For example, eco-friendly synthesis methods utilize ZnO nanoparticles as catalysts to promote cyclocondensation between substituted aromatic aldehydes and o-phenylenediamine, yielding benzimidazole derivatives with high selectivity and yield.

  • Typical conditions: reflux in ethanol or other suitable solvents.
  • Catalysts: ZnO nanoparticles or acid catalysts.
  • Reaction time: 4–24 hours depending on substrates.

Selective N-Methylation

Selective methylation at the N1 and N2 positions of the benzimidazole ring is achieved by:

  • Using methylating agents such as methyl iodide or dimethyl sulfate.
  • Employing bases like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF).
  • Controlling temperature (0–50°C) to avoid over-alkylation or side reactions.

For instance, a procedure involves stirring the benzimidazole derivative with sodium hydride in DMF at 0°C, followed by addition of benzyl bromide or methylating agents, then warming to room temperature for several hours.

Amination at Positions 2 and 5

The amino groups at positions 2 and 5 can be introduced or preserved by:

  • Starting from 1,2-diaminobenzene derivatives substituted appropriately.
  • Using ammonium carbonate or ammonia gas in ethanol under controlled temperatures (e.g., -35 to 35°C) to facilitate amination or amidine formation.
  • Employing reduction of nitro precursors followed by cyclocondensation to yield diamino-substituted benzimidazoles.

Representative Synthetic Route Example

Step Reagents & Conditions Description Yield & Purity
1 o-Phenylenediamine + aromatic aldehyde, ZnO-NPs catalyst, reflux in ethanol Cyclocondensation to form benzimidazole core High yield (70-85%)
2 Sodium hydride, DMF, methyl iodide, 0–25°C Selective N-methylation at N1 and N2 Moderate to high yield (70-90%)
3 Ammonium carbonate, ammonia gas, ethanol, -35 to 35°C Introduction of amino groups at 2,5-positions High purity (>95% by HPLC)
4 Purification by silica gel chromatography, recrystallization Isolation of pure N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine Purity >95%

Reaction Conditions and Solvent Systems

  • Solvents: Polar aprotic solvents such as DMF, DMSO, or mixtures with water; ethers and esters are also used depending on the step.
  • Bases: Alkali metal carbonates (sodium or potassium carbonate), bicarbonates, or sodium hydride for deprotonation and methylation steps.
  • Temperature: Controlled between -35°C to 50°C to optimize reaction rates and selectivity.
  • Purification: Chromatography on silica gel using ethyl acetate/hexane mixtures, recrystallization from ethanol or other solvents to achieve high purity.

Mechanistic Insights

  • The N-methylation proceeds via deprotonation of the imidazole NH to form a nucleophilic nitrogen anion, which attacks the electrophilic methylating agent.
  • Amination at the 2 and 5 positions involves nucleophilic substitution or amidine formation facilitated by ammonia or ammonium salts under mild conditions.
  • Cyclocondensation is driven by the nucleophilic attack of the diamine on the carbonyl carbon, followed by ring closure and dehydration.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials o-Phenylenediamine derivatives, aldehydes, methylating agents
Catalysts ZnO nanoparticles, acid catalysts
Solvents DMF, DMSO, ethanol, ethers, esters
Bases Sodium hydride, potassium carbonate
Temperature range -35°C to 140°C (depending on step)
Reaction time 3–24 hours
Purification methods Silica gel chromatography, recrystallization
Typical yields 70–90%
Purity (HPLC) >95%

Research Findings and Optimization

  • The use of ZnO nanoparticles has been shown to enhance eco-friendliness and yield in benzimidazole synthesis.
  • Controlled methylation at N1 and N2 positions avoids over-alkylation and side products, improving selectivity.
  • Purification techniques such as chromatography and recrystallization are critical to achieving >95% purity, essential for pharmaceutical applications.
  • Reaction conditions such as temperature and solvent choice significantly influence the reaction kinetics and product distribution.

Chemical Reactions Analysis

Types of Reactions

N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups .

Scientific Research Applications

Anticancer Applications

Mechanism of Action
Benzimidazole derivatives, including N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine, have been investigated for their ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with various biological targets, including enzymes involved in cancer progression.

Case Studies and Findings

  • In vitro Studies : A study reported that benzimidazole derivatives exhibited significant anticancer activity against several cancer cell lines such as leukemia and colon cancer. For instance, one derivative demonstrated an IC50 value of 4.53 µM against the HCT116 colorectal carcinoma cell line, indicating potent activity compared to standard chemotherapy agents like 5-fluorouracil (IC50 = 9.99 µM) .
  • Mechanistic Insights : The compound's effectiveness is attributed to its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis crucial for cancer cell proliferation .
CompoundCancer Cell LineIC50 (µM)
This compoundHCT1164.53
5-FluorouracilHCT1169.99

Anti-Obesity Applications

Targeting Pancreatic Lipase
Recent research has highlighted the potential of this compound derivatives as inhibitors of pancreatic lipase (PL), an enzyme critical for fat digestion. Inhibition of this enzyme can lead to reduced fat absorption and subsequent weight loss.

Experimental Evidence

  • Inhibition Studies : A derivative of this compound showed a remarkable inhibition rate of 93% against pancreatic lipase in vitro, outperforming the standard drug Orlistat (91% inhibition) . The binding affinity of the compound was significantly higher (-9.5 kcal/mol) compared to Orlistat (-4.5 kcal/mol), indicating a stronger interaction with the enzyme.
  • Molecular Docking Analysis : Molecular docking studies revealed that the compound forms multiple hydrogen bonds with key amino acids in the active site of pancreatic lipase, enhancing its inhibitory effectiveness .
CompoundInhibition Rate (%)Binding Affinity (kcal/mol)
This compound Derivative93-9.5
Orlistat91-4.5

Other Biological Activities

Beyond anticancer and anti-obesity effects, this compound has been explored for additional biological activities:

  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Potential for Combination Therapies : The unique structural features of benzimidazole derivatives allow for the possibility of combining them with other pharmacophores to enhance therapeutic efficacy against various diseases.

Mechanism of Action

The mechanism of action of N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their properties are summarized below:

Compound Name Substituents Key Features/Applications Reference
1H-Benzimidazole-2,5-diamine No methyl groups Parent compound; potential precursor for derivatives
N,1-Dimethyl-1H-benzo[d]imidazol-2-amine Methyl at N1, amine at C2 Enhanced lipophilicity; similarity score 0.89
1-Methyl-1H-benzo[d]imidazole-2,6-diamine Methyl at N1, amines at C2, C6 Antimicrobial/anticancer potential
1-Phenyl-1H-benzo[d]imidazole-2,5-diamine Phenyl at N1, amines at C2, C5 Improved binding affinity in enzyme assays
N5-(1H-Pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine Pyrazole at N5 Pancreatic lipase inhibition (93% at 10 µM)

Key Research Findings

Substituent Position Matters :

  • Amine groups at C2 and C5 (vs. C2 and C6) improve pancreatic lipase inhibition , likely due to spatial alignment with catalytic residues.
  • Methyl at N1/N2 vs. phenyl alters electronic properties (electron-donating vs. withdrawing), affecting binding and solubility .

Heterocyclic Modifications :

  • Pyrazole or triazole substituents () enhance bioactivity but may reduce metabolic stability compared to methyl groups .

Therapeutic Potential: Benzimidazole derivatives are versatile scaffolds for obesity (lipase inhibition), cancer, and antimicrobial applications .

Biological Activity

N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications in medicine.

N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine is characterized by its unique structure, which includes two methyl groups at the N2 position of the benzimidazole framework. This structural feature enhances its reactivity and biological interactions. The compound can be synthesized through various methods, including:

  • Cyclocondensation : Utilizing substituted aromatic aldehydes and o-phenylenediamine in the presence of catalysts like ZnO nanoparticles .
  • Reductive Coupling : A direct coupling of nitriles with diamines to yield benzimidazole derivatives .

The biological activity of N2,N2-dimethyl-1H-benzo[d]imidazole-2,5-diamine is attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, inhibiting their activity through:

  • Hydrogen Bonding : The compound forms hydrogen bonds with target molecules.
  • π-π Interactions : These interactions enhance binding affinity and specificity towards biological targets.

Antimicrobial Activity

Research indicates that N2,N2-dimethyl-1H-benzo[d]imidazole-2,5-diamine exhibits potential antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing effectiveness against both Gram-positive and Gram-negative bacteria. The compound's selectivity and potency make it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also demonstrated anticancer activity in vitro. Studies have shown that it can inhibit the proliferation of cancer cells by targeting DNA topoisomerases, which are crucial for DNA replication and repair processes. This mechanism positions it as a promising lead for cancer drug development .

Case Studies

  • Anticancer Activity : A study evaluated the effects of several benzimidazole derivatives, including N2,N2-dimethyl-1H-benzo[d]imidazole-2,5-diamine, on human cancer cell lines. The compound showed strong binding affinity to DNA and significant inhibition of Hu Topo I activity, indicating its potential as an anticancer therapeutic agent .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy of various benzimidazole derivatives against clinically relevant pathogens. N2,N2-dimethyl-1H-benzo[d]imidazole-2,5-diamine displayed notable antibacterial activity, particularly against resistant strains, highlighting its potential in treating infections caused by multidrug-resistant organisms .

Comparative Analysis

To better understand the unique properties of N2,N2-dimethyl-1H-benzo[d]imidazole-2,5-diamine compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure CharacteristicsBiological Activity
N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamineTwo methyl groups at N2 positionAntimicrobial and anticancer
1H-Benzo[d]imidazole-2-amineLacks dimethyl groupsLimited biological activity
2-Methyl-1H-benzo[d]imidazoleContains a single methyl groupModerate antimicrobial properties
N2,N2-Diethyl-1H-benzo[d]imidazole-2,5-diamineEthyl groups instead of methylVaries; generally lower potency

Q & A

Q. Basic Characterization

  • NMR : Key signals include aromatic protons at δ 7.45–7.78 ppm (imidazole ring) and methyl groups at δ 2.5–3.0 ppm .
  • Mass Spectrometry : LRMS (ESI) typically shows [M+1]+ peaks at m/z 225–367, confirming molecular weight .

Q. Advanced Techniques

  • X-ray Crystallography : ORTEP-III with a GUI can resolve crystal structures, identifying bond angles and packing motifs .
  • DFT Studies : Compare experimental FT-IR/Raman spectra with computational predictions to validate tautomeric forms .

What computational strategies are effective in predicting the bioactivity of N2,1-dimethyl-1H-benzo[d]imidazole derivatives?

Q. Basic Modeling

  • Molecular Docking : AutoDock/Vina can simulate binding to targets like EGFR or pancreatic lipase, with binding energies < −8 kcal/mol indicating strong inhibition .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP < 3 for optimal bioavailability) .

Q. Advanced Analysis

  • MD Simulations : GROMACS can evaluate stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models : Use substituent electronic parameters (Hammett σ) to correlate structural features (e.g., methyl groups) with IC50 values .

How do substituents on the benzoimidazole core influence biological activity, and how can contradictory in vitro results be addressed?

Q. Basic SAR Trends

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., -NO2) enhance activity against Gram-positive bacteria .
  • Anti-obesity Effects : N5-(pyrazol-3-yl) substitutions improve pancreatic lipase inhibition (IC50 ~10 µM) .

Advanced Mechanistic Insights
Contradictory data (e.g., variable IC50 values across studies) may arise from assay conditions (e.g., serum concentration, cell lines). Mitigation strategies:

  • Dose-Response Curves : Use 8-point assays to ensure reproducibility.
  • Off-Target Screening : Employ kinome-wide profiling to rule out nonspecific effects.

What are the best practices for resolving synthetic intermediates with ambiguous spectral data?

Q. Basic Troubleshooting

  • 2D NMR : HSQC/HMBC correlations can assign overlapping aromatic signals .
  • Isotopic Labeling : Introduce 15N to track amine protons in complex mixtures .

Q. Advanced Solutions

  • LC-MS/MS : Fragment ambiguous peaks to identify isobaric impurities.
  • In Situ Monitoring : ReactIR tracks transient intermediates during cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.